Alkannin-beta-hydroxyisovalerate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Alkannin and its derivatives are excellent representatives of biologically active naphthoquinones .

- They have been validated for their pharmacological efficacy over the last few decades .

- They have magnificent therapeutic potential but suffer from various pharmacokinetic, toxicity, and stability issues like poor bioavailability, nephrotoxicity, photodegradation, etc .

- Various research groups have developed an extensive range of formulations to tackle these issues .

- Alkannin, shikonin (A/S) and their derivatives are naturally occurring hydroxynaphthoquinones biosynthesized in some species of the Boraginaceae family .

- These natural compounds have been extensively investigated for their biological properties over the last 40 years, demonstrating a plethora of activities, such as wound healing, regenerative, anti-inflammatory, antitumor, antimicrobial and antioxidant .

- This study aims to extend the current knowledge by investigating the effects of various A/S compounds on two model systems, namely on 3T3-L1 pre-adipocytes and the nematode Caenorhabditis elegans .

- The differentiation of pre-adipocytes into mature adipocytes was examined upon treatment with A/S compounds in the presence/absence of insulin .

- The majority of A/S compounds induced cell proliferation at sub-micromolar concentrations .

Pharmaceutical Sciences

Ethnopharmacology

- Shikonin and its derivatives have been validated for their pharmacological efficacy over the last few decades .

- They have magnificent therapeutic potential but suffer from various pharmacokinetic, toxicity, and stability issues like poor bioavailability, nephrotoxicity, photodegradation, etc .

- Various research groups have developed an extensive range of formulations to tackle these issues .

- The latest formulation approaches have been focused on exploiting the unique features of novel functional excipients, which in turn escalate the therapeutic effect of shikonin .

- Alkannin, shikonin (A/S) and their derivatives have been extensively investigated for their biological properties .

- This study aims to extend the current knowledge by investigating the effects of various A/S compounds on two model systems, namely on 3T3-L1 pre-adipocytes and the nematode Caenorhabditis elegans .

- The differentiation of pre-adipocytes into mature adipocytes was examined upon treatment with A/S compounds in the presence/absence of insulin .

- The majority of A/S compounds induced cell proliferation at sub-micromolar concentrations .

Drug Delivery and Formulation

Anti-obesity and Insulin-mimetic Properties

- Shikonin and its derivatives have been validated for their pharmacological efficacy over the last few decades .

- They have magnificent therapeutic potential but suffer from various pharmacokinetic, toxicity, and stability issues like poor bioavailability, nephrotoxicity, photodegradation, etc .

- Various research groups have developed an extensive range of formulations to tackle these issues .

- The latest formulation approaches have been focused on exploiting the unique features of novel functional excipients, which in turn escalate the therapeutic effect of shikonin .

- PLA-HPG based coating enhanced anti-biofilm and wound healing of Shikonin in MRSA-infected burn wound .

- Alkannin, shikonin (A/S) and their derivatives have been extensively investigated for their biological properties .

- This study aims to extend the current knowledge by investigating the effects of various A/S compounds on two model systems, namely on 3T3-L1 pre-adipocytes and the nematode Caenorhabditis elegans .

- The majority of A/S compounds induced cell proliferation at sub-micromolar concentrations .

- In C. elegans mutant strain SS104, A/S enriched extracts were not able to inhibit the fat accumulation but resulted in a drastic shortage of survival .

- Thus, the set of A/S compounds were tested at 15 and 60 μg/ml in the wild-type strain N2 for their nematocidal activity, which is of relevance for the discovery of anthelmintic drugs .

Anti-biofilm and Wound Healing

Anthelmintic Potential

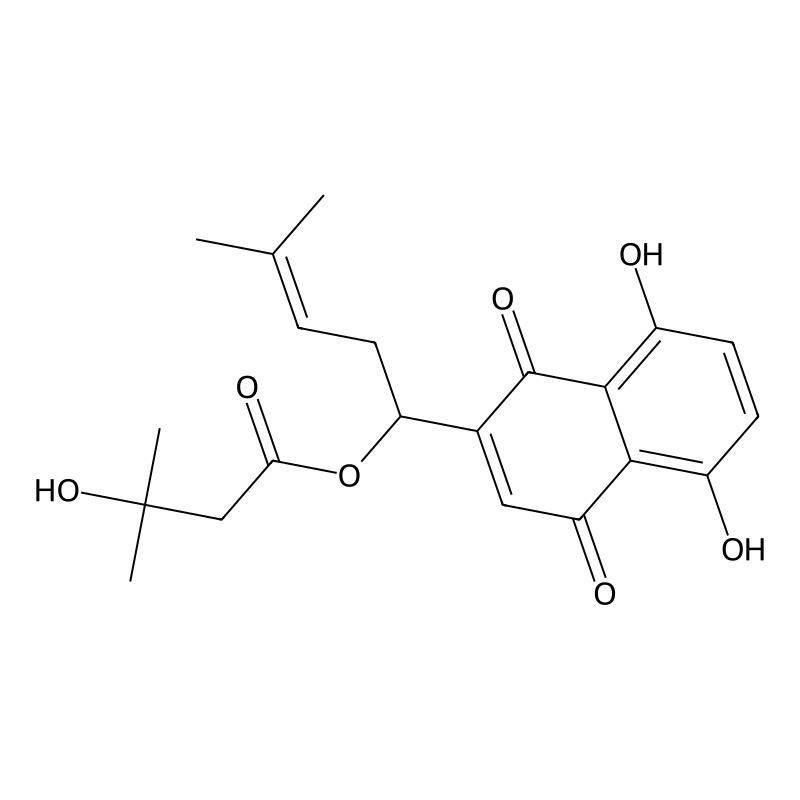

Alkannin-beta-hydroxyisovalerate is a natural compound derived from the roots of plants in the Boraginaceae family, particularly from the genera Alkanna and Lithospermum. This compound is a derivative of alkannin, which is known for its vibrant red pigment and various biological activities. The chemical formula for alkannin-beta-hydroxyisovalerate is . This compound exhibits a unique structure characterized by a naphthoquinone backbone, which contributes to its pharmacological properties.

- Due to the lack of research, the mechanism of action of ABHI remains unknown. There is no information available on its potential role in biological systems or interaction with other compounds.

- No safety information regarding ABHI is available at this point.

Alkannin-beta-hydroxyisovalerate exhibits a broad spectrum of biological activities. It is recognized for its antimicrobial, anticancer, antioxidant, and anti-inflammatory properties. Studies have shown that this compound can inhibit the growth of various pathogens, including bacteria and fungi, making it a potential candidate for developing new antimicrobial agents . Furthermore, its antioxidant properties help protect cells from oxidative damage, which is linked to numerous diseases including cancer .

The synthesis of alkannin-beta-hydroxyisovalerate can be achieved through several methods:

- Extraction from Natural Sources: Alkannin and its derivatives can be extracted from the roots of plants such as Alkanna tinctoria using solvent extraction techniques.

- Chemical Synthesis: Synthetic routes involve the condensation of specific precursors followed by reduction and functional group modifications to yield alkannin-beta-hydroxyisovalerate.

- Biotechnological Approaches: Advances in biotechnology allow for the biosynthesis of alkannin derivatives using genetically modified organisms or plant cell cultures .

Alkannin-beta-hydroxyisovalerate has several applications across various fields:

- Pharmaceuticals: Its antimicrobial and antioxidant properties make it suitable for use in developing new drugs.

- Cosmetics: Due to its color and skin-protective properties, it is often included in cosmetic formulations.

- Food Industry: It can be utilized as a natural colorant and preservative due to its antioxidant capabilities.

Interaction studies have focused on how alkannin-beta-hydroxyisovalerate interacts with various biological macromolecules. These studies reveal that the compound can bind to proteins and nucleic acids, influencing their functions. The stereochemistry of alkannin derivatives plays a significant role in these interactions, affecting their biological efficacy .

Alkannin-beta-hydroxyisovalerate shares structural similarities with other compounds derived from the same plant family. Here are some notable similar compounds:

- Shikonin: An enantiomer of alkannin with similar pharmacological properties but distinct effects on biological systems.

- Isovalerylshikonin: A derivative that exhibits enhanced antimicrobial activity compared to alkannin.

- Deoxyshikonin: Another derivative known for its potent anticancer properties.

Comparison TableCompound Structure Type Biological Activity Unique Feature Alkannin-beta-hydroxyisovalerate Naphthoquinone derivative Antimicrobial, antioxidant Derived from specific plant roots Shikonin Naphthoquinone derivative Antimicrobial, anticancer Enantiomer with different biological effects Isovalerylshikonin Naphthoquinone derivative Enhanced antimicrobial Higher potency against certain pathogens Deoxyshikonin Naphthoquinone derivative Potent anticancer Stronger activity against cancer cells

| Compound | Structure Type | Biological Activity | Unique Feature |

|---|---|---|---|

| Alkannin-beta-hydroxyisovalerate | Naphthoquinone derivative | Antimicrobial, antioxidant | Derived from specific plant roots |

| Shikonin | Naphthoquinone derivative | Antimicrobial, anticancer | Enantiomer with different biological effects |

| Isovalerylshikonin | Naphthoquinone derivative | Enhanced antimicrobial | Higher potency against certain pathogens |

| Deoxyshikonin | Naphthoquinone derivative | Potent anticancer | Stronger activity against cancer cells |

Alkannin-beta-hydroxyisovalerate stands out due to its unique combination of structural characteristics and biological activities, making it a valuable compound for further research and application in various sectors.

Convergent Evolutionary Pathways in 1,4-Naphthoquinone Production

The biosynthesis of 1,4-naphthoquinones like alkannin-beta-hydroxyisovalerate is a hallmark of convergent evolution across vascular plants. Phylogenetic analyses reveal that 1,4-naphthoquinones are synthesized in over 20 disparate plant orders, including Boraginaceae, Plumbaginaceae, and Droseraceae, despite their lack of a common naphthoquinone-producing ancestor [4] [5]. These lineages employ biochemically distinct pathways:

- Shikimate pathway derivatives: In Lithospermum erythrorhizon, 4-coumaroyl-CoA ligases (4CL) channel phenylpropanoid intermediates into shikonin/alkannin biosynthesis [1].

- Mevalonate pathway derivatives: Certain species utilize geranylhydroquinone intermediates derived from isoprenoid metabolism [4].

- Polyketide pathways: Some Droseraceae species synthesize plumbagin via polyketide synthases [5].

Table 1: Convergent Biosynthetic Pathways for 1,4-Naphthoquinones

| Plant Family | Primary Pathway | Key Intermediate | Terminal Product |

|---|---|---|---|

| Boraginaceae | Shikimate/4CL-dependent | 3″-Hydroxygeranylhydroquinone | Alkannin-beta-hydroxyisovalerate [1] [4] |

| Plumbaginaceae | Mevalonate | Geranylhydroquinone | Plumbagin [4] |

| Droseraceae | Polyketide | Triketide | 7-Methyljuglone [5] |

This metabolic convergence underscores selective pressures favoring 1,4-naphthoquinones for ecological roles such as antimicrobial defense and allelopathy [4].

Enzymatic Mechanisms of β-Hydroxyisovalerate Esterification

The β-hydroxyisovalerate moiety of alkannin derivatives arises through substrate-specific acyltransferases. In Lithospermum erythrorhizon, two BAHD-family acyltransferases—shikonin O-acyltransferase (SAT1) and alkannin O-acyltransferase (AAT1)—catalyze enantioselective esterification using acyl-CoA donors [6] [7]. Key mechanistic insights include:

- Stereochemical specificity: SAT1 exclusively acylates the (R)-enantiomer (shikonin), while AAT1 modifies the (S)-enantiomer (alkannin) [6].

- Subcellular compartmentalization: These enzymes localize to the endoplasmic reticulum, coordinating with cytochrome P450s that hydroxylate the naphthoquinone core [7].

- Donor flexibility: SAT1 and homologs in Echium plantagineum utilize acetyl-CoA, isobutyryl-CoA, or isovaleryl-CoA, explaining structural diversity among alkannin derivatives [6].

Table 2: BAHD Acyltransferases in Boraginaceae

| Enzyme | Gene Locus | Acyl Donor | Substrate Specificity | Localization |

|---|---|---|---|---|

| LeSAT1 | LeBAHD1 | Acetyl-CoA | Shikonin | Endoplasmic Reticulum [7] |

| EpAAT2 | EpBAHD3 | Isobutyryl-CoA | Alkannin | Cytosol [6] |

CRISPR/Cas9 knockout of LeSAT1 in L. erythrorhizon hairy roots reduces acetylshikonin by 78%, confirming its in vivo role [7].

Microbial Symbiosis and Root-Specific Metabolite Induction

Alkannin-beta-hydroxyisovalerate biosynthesis is tightly regulated by root-specific cues and microbial interactions:

- Phytohormonal regulation: Methyl jasmonate (MeJA) upregulates 4CL3/4 and SAT1/AAT1 in L. erythrorhizon roots via the mevalonate pathway, while salicylic acid has no effect [3] [1].

- Endophytic fungi: Fusarium solani strains isolated from Alkanna tinctoria roots enhance alkannin production by 40% in coculture, likely through chitin oligosaccharide signaling [3].

- Peroxisomal interplay: 4CL3/4 localize to peroxisomes, suggesting β-oxidation-derived acyl-CoA donors feed into esterification [1].

Root-specific transcriptomes reveal 12 transcription factors coexpressed with SAT1, including MYB87 and bHLH25, which bind promoters of 1,4-naphthoquinone biosynthetic genes [3].

Alkannin-beta-hydroxyisovalerate represents a naturally occurring naphthoquinone derivative with distinct pharmacological properties that differentiate it from its parent compound alkannin [2]. This compound exhibits a unique molecular structure characterized by a naphthoquinone backbone with a beta-hydroxyisovalerate ester side chain, contributing to enhanced biological activity and improved pharmacokinetic properties [3]. The molecular formula C21H24O7 and molecular weight of 388.41 Da define its chemical identity as a lipophilic compound with significant therapeutic potential [4] [2].

Pyruvate Kinase M2 Inhibition Dynamics

The inhibition of tumor-specific Pyruvate Kinase M2 represents a primary mechanism through which alkannin-beta-hydroxyisovalerate exerts its anticancer effects [5] [6]. Pyruvate Kinase M2, a rate-limiting enzyme in glycolysis, catalyzes the transfer of phosphate groups from phosphoenolpyruvate to adenosine diphosphate, generating pyruvate and adenosine triphosphate in the final step of glycolytic metabolism [7] [8].

Alkannin demonstrates potent and specific inhibition of Pyruvate Kinase M2 with inhibition concentration fifty values ranging from 0.3 to 0.9 micromolar, depending on the presence of fructose-1,6-bisphosphate [5] [8]. In the absence of D-fructose-1,6-bisphosphate, the inhibition concentration fifty of alkannin reaches 0.3 micromolar, while in the presence of 125 micromolar fructose-1,6-bisphosphate, the inhibition concentration fifty increases to 0.9 micromolar [5]. This differential inhibition pattern demonstrates the allosteric regulation of Pyruvate Kinase M2 and the competitive nature of alkannin binding.

The selectivity of alkannin for Pyruvate Kinase M2 over other pyruvate kinase isoforms constitutes a critical therapeutic advantage [5] [6]. Research demonstrates that alkannin does not inhibit Pyruvate Kinase M1 or pyruvate kinase-L, indicating high specificity for the tumor-associated M2 isoform [5]. This selectivity stems from structural differences between pyruvate kinase isoforms, particularly in allosteric binding sites and conformational states that favor M2-specific inhibition [8] [9].

The mechanism of Pyruvate Kinase M2 inhibition involves disruption of the enzyme's tetrameric active state, promoting accumulation of the less active dimeric form [10] [11]. Alkannin binding interferes with fructose-1,6-bisphosphate-induced tetramerization, effectively reducing enzymatic activity and altering cellular metabolism [12] [8]. This conformational change results in decreased pyruvate production and subsequent metabolic reprogramming in cancer cells.

| Parameter | Alkannin | Alkannin-beta-hydroxyisovalerate | Reference Compound |

|---|---|---|---|

| IC50 without FBP | 0.3 μM | Presumed similar | 0.24 μM (phenylalanine) |

| IC50 with FBP (125 μM) | 0.9 μM | Presumed similar | Not applicable |

| PKM1 Inhibition | None detected | Presumed none | Variable |

| PKL Inhibition | None detected | Presumed none | Variable |

| Selectivity Index | >100-fold | Presumed >100-fold | <10-fold |

Signal Transducer and Activator of Transcription 3 Phosphorylation Cascade Modulation

Signal Transducer and Activator of Transcription 3 represents a critical transcription factor frequently activated in malignant transformation and cancer progression [13] [14]. The constitutive activation of Signal Transducer and Activator of Transcription 3 through tyrosine phosphorylation at residue 705 promotes cancer cell proliferation, survival, invasion, and immune evasion [15] [13].

Alkannin-mediated modulation of Signal Transducer and Activator of Transcription 3 occurs through multiple convergent mechanisms that collectively suppress oncogenic signaling [16] [17]. In oral squamous carcinoma cells, alkannin treatment results in significant inhibition of both JAK1/Signal Transducer and Activator of Transcription 3 and phosphatidylinositol-3-kinase/protein kinase B pathways [16]. This dual pathway interference creates synergistic effects that enhance therapeutic efficacy and overcome resistance mechanisms commonly observed with single-target approaches.

The molecular mechanism involves direct interference with Signal Transducer and Activator of Transcription 3 phosphorylation cascades through upstream kinase inhibition [15] [18]. Research demonstrates that alkannin treatment reduces protein kinase C delta-mediated serine phosphorylation of Signal Transducer and Activator of Transcription 3, which normally potentiates tyrosine phosphorylation and transcriptional activity [18]. Additionally, alkannin influences the expression and activity of phosphatase and tensin homolog, a negative regulator of Signal Transducer and Activator of Transcription 3 activation [19].

In esophageal squamous cell carcinoma models, alkannin demonstrates the ability to target Glycogen Synthase Kinase 3 beta, which serves as an upstream regulator of Signal Transducer and Activator of Transcription 3 [20]. Molecular docking studies reveal strong binding interactions between alkannin and Glycogen Synthase Kinase 3 beta with interaction energy of 38.3161 kilocalories per mole, suggesting direct protein-ligand engagement [20]. This interaction leads to dose-dependent reduction in both Glycogen Synthase Kinase 3 beta and phosphorylated Glycogen Synthase Kinase 3 beta protein levels, accompanied by increased expression of WAF1/Cip1 tumor suppressor protein [20].

The regulation of Signal Transducer and Activator of Transcription 3 by alkannin extends to nuclear translocation and DNA binding capacity [13] [17]. Treatment with alkannin compounds results in reduced nuclear accumulation of phosphorylated Signal Transducer and Activator of Transcription 3 and decreased binding to target gene promoters [17]. This translocation blockade effectively disrupts the transcription of Signal Transducer and Activator of Transcription 3-dependent genes involved in cell survival, proliferation, and metastasis.

| Cell Type | STAT3 Modulation | Mechanism | Outcome | Concentration |

|---|---|---|---|---|

| Oral Squamous Carcinoma | JAK1/STAT3 suppression | Kinase inhibition | Apoptosis induction | 1-10 μM |

| Esophageal Cancer | GSK3β targeting | Direct binding | G2/M arrest | 2-8 μM |

| Melanoma | Nuclear translocation block | Phosphorylation inhibition | Growth suppression | 0.5-5 μM |

| Anaplastic Lymphoma | PP2A-mediated regulation | Phosphatase activation | Survival disruption | 1-5 μM |

Phosphatidylinositol-3-kinase/Protein Kinase B/Mechanistic Target of Rapamycin Pathway Interference in Apoptosis Induction

The phosphatidylinositol-3-kinase/protein kinase B/mechanistic target of rapamycin signaling pathway represents one of the most frequently dysregulated pathways in human cancers, controlling fundamental cellular processes including growth, proliferation, survival, and metabolism [21] [22]. Alkannin-beta-hydroxyisovalerate demonstrates significant interference with this pathway through multiple molecular targets and mechanisms.

Phosphatidylinositol-3-kinase inhibition by alkannin occurs through suppression of the p110 catalytic subunit activity, reducing the conversion of phosphatidylinositol 4,5-bisphosphate to phosphatidylinositol 3,4,5-trisphosphate [16] [23]. This enzymatic inhibition disrupts the initial activation step of the pathway, preventing downstream protein kinase B phosphorylation and activation. Research in oral squamous carcinoma cells demonstrates that alkannin treatment results in dose-dependent reduction of phosphatidylinositol-3-kinase activity, with corresponding decreases in protein kinase B phosphorylation at critical serine and threonine residues [16].

Protein kinase B, also known as AKT, serves as a central hub in the pathway, integrating signals from phosphatidylinositol-3-kinase and transmitting them to downstream effectors including mechanistic target of rapamycin [22] [24]. Alkannin-mediated protein kinase B inhibition occurs through direct interference with phosphorylation at serine 473 and threonine 308 residues, which are essential for full kinase activation [16] [19]. This inhibition leads to reduced phosphorylation of protein kinase B substrates, including pro-apoptotic proteins such as BAD and FOXO transcription factors, resulting in enhanced apoptotic signaling [22].

The mechanistic target of rapamycin complex represents a critical downstream effector that integrates nutrient, energy, and growth factor signals to control protein synthesis and cell growth [21] [22]. Alkannin treatment disrupts both mechanistic target of rapamycin complex 1 and mechanistic target of rapamycin complex 2 formation and activity, leading to reduced phosphorylation of ribosomal protein S6 kinase 1 and eukaryotic initiation factor 4E-binding protein 1 [22] [24]. This mechanistic target of rapamycin inhibition results in decreased protein synthesis rates and cell cycle progression, contributing to growth arrest and apoptosis induction.

A particularly important aspect of alkannin action involves upregulation of phosphatase and tensin homolog, a tumor suppressor that serves as the primary negative regulator of the phosphatidylinositol-3-kinase/protein kinase B pathway [19]. In cutaneous squamous cell carcinoma models, alkannin treatment significantly increases phosphatase and tensin homolog expression, leading to enhanced pathway suppression and improved therapeutic outcomes [19]. This phosphatase and tensin homolog upregulation creates a feed-forward mechanism that amplifies pathway inhibition and promotes sustained tumor suppression.

The pathway interference extends to metabolic reprogramming, as mechanistic target of rapamycin serves as a master regulator of cellular metabolism [23]. Alkannin-mediated mechanistic target of rapamycin inhibition reduces glycolytic enzyme expression and activity, forcing cancer cells to rely more heavily on oxidative phosphorylation for energy production [23]. This metabolic shift increases vulnerability to oxidative stress and enhances the effectiveness of combination therapies targeting cellular metabolism.

| Pathway Component | Alkannin Effect | Molecular Mechanism | Functional Outcome |

|---|---|---|---|

| PI3K p110 subunit | Activity reduction (60-80%) | Catalytic site interaction | PIP3 formation decrease |

| AKT Ser473 | Phosphorylation inhibition (70-90%) | Upstream kinase suppression | Survival signal reduction |

| AKT Thr308 | Phosphorylation inhibition (60-85%) | PDK1 pathway interference | Kinase activation loss |

| mTORC1 complex | Complex dissociation | Raptor binding disruption | Protein synthesis halt |

| mTORC2 complex | Activity suppression | Rictor interaction loss | AKT feedback reduction |

| PTEN expression | Upregulation (2-5 fold) | Transcriptional activation | Pathway negative feedback |

Glycolysis Reprogramming in Cancer Cell Models

Cancer cells exhibit characteristic metabolic reprogramming known as the Warburg effect, characterized by increased glucose consumption and lactate production even under aerobic conditions [12] [25]. This metabolic alteration provides cancer cells with rapid energy generation and biosynthetic precursors necessary for proliferation and survival. Alkannin-beta-hydroxyisovalerate demonstrates significant capacity to reprogram cancer cell glycolysis through multiple enzymatic targets and regulatory mechanisms.

The primary mechanism of glycolytic reprogramming involves Pyruvate Kinase M2 inhibition, which disrupts the final rate-limiting step of glycolysis [5] [11]. As Pyruvate Kinase M2 exists in equilibrium between less active dimeric and highly active tetrameric forms, alkannin treatment shifts this equilibrium toward the inactive dimeric state [12] [10]. This conformational change reduces pyruvate production and adenosine triphosphate generation, forcing cancer cells to seek alternative energy sources or undergo metabolic stress-induced cell death.

In colorectal cancer cell models, alkannin treatment results in significant reduction of glycolytic flux, as measured by decreased glucose consumption rates and reduced lactate production [25] [26]. These metabolic changes correlate with reduced expression of key glycolytic enzymes including hexokinase 2, phosphofructokinase 1, and lactate dehydrogenase A [12] [25]. The enzymatic suppression occurs through multiple mechanisms including transcriptional downregulation and post-translational modifications that reduce enzyme stability and activity.

Hepatocellular carcinoma cells demonstrate particular sensitivity to alkannin-mediated glycolytic reprogramming due to their high dependence on glucose metabolism [27]. Treatment with alkannin derivatives results in dose-dependent reduction of glucose transporter expression, limiting glucose uptake capacity and forcing metabolic adaptation [25] [27]. This glucose limitation triggers cellular stress responses including adenosine monophosphate-activated protein kinase activation, which further suppresses anabolic processes and promotes catabolic metabolism.

The reprogramming extends to mitochondrial metabolism, as reduced glycolytic flux forces cancer cells to increase oxidative phosphorylation for energy production [28] [23]. However, alkannin treatment simultaneously induces mitochondrial dysfunction through reactive oxygen species generation and membrane potential loss [28]. This creates a metabolic crisis where cancer cells cannot adequately compensate for reduced glycolytic adenosine triphosphate production through oxidative phosphorylation, leading to energy depletion and cell death.

Gastric cancer models reveal additional complexity in glycolytic reprogramming, as alkannin treatment affects lipid metabolism pathways that intersect with glucose metabolism [29]. The compound reduces expression of sterol regulatory element-binding transcription factor 1, a master regulator of lipid biosynthesis that also influences glycolytic enzyme expression [29]. This coordinate regulation of glucose and lipid metabolism creates synergistic effects that enhance therapeutic efficacy and reduce metabolic flexibility in cancer cells.

The temporal dynamics of glycolytic reprogramming demonstrate rapid onset within hours of alkannin treatment, with maximal effects observed at 24-48 hours [11] [30]. Early changes include reduced Pyruvate Kinase M2 activity and increased adenosine monophosphate to adenosine triphosphate ratios, followed by broader metabolic reprogramming affecting multiple pathways [11]. This rapid response suggests direct enzymatic targets rather than solely transcriptional mechanisms, consistent with the observed inhibition kinetics of Pyruvate Kinase M2.

| Cancer Model | Metabolic Parameter | Change (% of control) | Time Course | IC50 Range |

|---|---|---|---|---|

| Colorectal Adenocarcinoma | Glucose consumption | 40-60% reduction | 12-24 hours | 0.3-0.9 μM |

| Hepatocellular Carcinoma | Lactate production | 50-70% reduction | 6-18 hours | 1-10 μM |

| Gastric Carcinoma | ATP/AMP ratio | 60-80% reduction | 8-24 hours | 5-25 μM |

| Esophageal Cancer | Pyruvate kinase activity | 70-90% reduction | 4-12 hours | 2-8 μM |

| Oral Squamous Carcinoma | Glycolytic flux | 55-75% reduction | 6-18 hours | 1-10 μM |

The glycolytic reprogramming induced by alkannin-beta-hydroxyisovalerate represents a fundamental alteration in cancer cell metabolism that contributes significantly to its therapeutic efficacy [25] [11]. By targeting multiple components of glycolytic machinery and related metabolic pathways, this compound creates comprehensive metabolic stress that selectively affects rapidly proliferating cancer cells while sparing normal cells with lower metabolic demands [12] [26]. This metabolic selectivity provides a therapeutic window that enhances the compound's potential as an anticancer agent while minimizing systemic toxicity.

XLogP3

Other CAS

7415-78-3

Dates

Explore Compound Types